CBB1003

LSD1 KDM1A Epigenetics

Select CBB1003 for its unique ability to selectively inhibit pluripotent cancer stem cells while sparing non-pluripotent and normal somatic cells—a differentiation profile not uniformly shared by clinical-stage, irreversible LSD1 inhibitors such as ORY-1001 or GSK2879552. This piperazine-derived, non-peptide probe downregulates LGR5 and inactivates Wnt/β-catenin signaling in colorectal cancer models. Ideal for dissecting LSD1 enzymatic activity versus scaffolding functions, comparing inhibitor chemotypes, or inducing differentiation in pluripotent cell models. Available in high purity from verified suppliers.

Molecular Formula C25H31N9O4
Molecular Weight 521.57
CAS No. 1379573-88-2
Cat. No. B1139215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBB1003
CAS1379573-88-2
Synonyms4-(3-(4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl)-5-nitrobenzyl)piperazine-1-carboximidamide
Molecular FormulaC25H31N9O4
Molecular Weight521.57
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=N)N)C(=N)N
InChIInChI=1S/C25H31N9O4/c26-22(27)18-1-3-19(4-2-18)23(35)31-9-11-32(12-10-31)24(36)20-13-17(14-21(15-20)34(37)38)16-30-5-7-33(8-6-30)25(28)29/h1-4,13-15H,5-12,16H2,(H3,26,27)(H3,28,29)
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CBB1003 (CAS 1379573-88-2): A Selective LSD1 Inhibitor with Documented Anti-Proliferative Activity in Pluripotent Cancer Models


CBB1003 (CAS 1379573-88-2) is a piperazine-derived, non-peptide, small-molecule inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A). LSD1 is a histone-modifying enzyme that removes methyl groups from histone H3 lysine 4 (H3K4), a mark typically associated with active gene transcription. CBB1003 functions by blocking LSD1's enzymatic activity, thereby increasing global H3K4 methylation and reactivating epigenetically silenced genes. Its primary mechanism of action is linked to the downregulation of the cancer stem cell marker LGR5 and the inactivation of the Wnt/β-catenin signaling pathway [1]. The compound exhibits a biochemical IC50 of 10.54 μM against LSD1 and has demonstrated selective growth inhibition in pluripotent cancer cells, including teratocarcinoma and embryonic carcinoma, while showing minimal effects on non-pluripotent cancer or normal somatic cells [2].

Why CBB1003 Cannot Be Simply Substituted: Functional and Selectivity Differences Among LSD1 Inhibitors


The class of LSD1 inhibitors is highly heterogeneous, with significant variations in chemical structure, binding mode, selectivity, and downstream functional effects. Substituting CBB1003 with another LSD1 inhibitor without rigorous validation can lead to contradictory experimental outcomes. For instance, while many clinical-stage LSD1 inhibitors (e.g., ORY-1001, GSK2879552) are potent, irreversible inhibitors with low nanomolar IC50 values, CBB1003 is a less potent but highly selective inhibitor that has been specifically validated for studying the relationship between LSD1, the stem cell marker LGR5, and the Wnt/β-catenin pathway in colorectal cancer [1]. Furthermore, CBB1003 demonstrates a unique cellular selectivity profile, potently inhibiting pluripotent cancer cells while sparing non-pluripotent cells—a trait not uniformly shared by other LSD1 inhibitors [2]. Direct substitution without confirming activity in the specific cellular context could lead to misinterpretation of the role of LSD1 activity versus protein scaffolding functions.

Quantitative Evidence for CBB1003 Differentiation: A Comparative Analysis of Key Performance Metrics


Biochemical Potency for LSD1 Inhibition Compared to Potent Clinical Candidates

CBB1003 exhibits moderate biochemical potency against LSD1, with an IC50 of 10.54 μM in a mass spectrometry-based demethylation assay [1]. This is significantly less potent than many other LSD1 inhibitors that have entered clinical trials. For example, ORY-1001 (iadademstat) and GSK2879552 are irreversible inhibitors with reported IC50 values of <20 nM and 16 nM, respectively, representing a potency difference of over 500-fold [2][3]. This lower potency suggests CBB1003 may be more suitable for studying on-target effects that require less complete target engagement or for applications where high potency is not required, such as in certain cellular differentiation studies.

LSD1 KDM1A Epigenetics Histone Demethylase IC50

Cellular Selectivity for Pluripotent Cancer Cells Over Non-Pluripotent Cells

A key differentiating feature of CBB1003 is its selective growth inhibition of pluripotent cancer cells. In a study evaluating its effects, CBB1003 potently inhibited the growth of pluripotent F9 teratocarcinoma cells, with an IC50 of 10.54 μM, and induced differentiation marker expression [1]. In stark contrast, the compound had minimal effect on the growth of non-pluripotent cancer cells, such as HeLa cells, even at concentrations up to 50 μM. This selectivity is not a universal feature of all LSD1 inhibitors; for example, the clinical candidate ORY-1001 has demonstrated broad anti-proliferative activity across various AML cell lines, including non-pluripotent ones [2].

LSD1 Pluripotency Cancer Stem Cells Selectivity Teratocarcinoma

LGR5 Downregulation and Wnt/β-Catenin Pathway Inactivation in Colorectal Cancer Cells

CBB1003 has been extensively characterized for its ability to downregulate LGR5, a key colorectal cancer stem cell marker, and to inactivate the Wnt/β-catenin signaling pathway. In HCT116 colorectal cancer cells, treatment with CBB1003 at 50 μM led to a significant decrease in LGR5 protein levels and a corresponding reduction in β-catenin/TCF transcriptional activity [1]. Overexpression of LGR5 was shown to partially rescue cells from CBB1003-induced death, confirming the functional relevance of this pathway. While other LSD1 inhibitors, such as GSK2879552, have also been shown to impact Wnt signaling in some contexts, their primary mechanism is often linked to differentiation induction rather than direct LGR5 modulation [2].

Colorectal Cancer LGR5 Wnt/β-catenin Cancer Stem Cell LSD1

Chemical Structure and Binding Mode Differentiated from Tranylcypromine-Based Inhibitors

CBB1003 is a piperazine derivative, structurally distinct from the widely used tranylcypromine (TCP)-based LSD1 inhibitors (e.g., ORY-1001, GSK2879552). TCP-based inhibitors are irreversible, covalent inhibitors that form an adduct with the FAD cofactor in the LSD1 active site [1]. CBB1003, while its exact binding mode is less defined, contains a nitro group hypothesized to form a hydrogen bond with His564, suggesting a non-covalent or pseudo-irreversible mechanism [2]. This structural divergence can lead to differences in selectivity profiles and off-target effects. For example, TCP-based inhibitors are known to inhibit monoamine oxidases (MAOs) at higher concentrations due to the TCP scaffold, whereas the selectivity of CBB1003 against MAOs has not been extensively profiled but is expected to be different due to its distinct chemotype.

LSD1 Chemical Probe Piperazine Binding Mode Tranylcypromine

Cell Line-Specific Anti-Proliferative Activity in Colorectal Cancer

In the HCT116 colorectal cancer cell line, CBB1003 exhibits an anti-proliferative IC50 of 250.4 μM [1]. This is a significantly higher concentration than its biochemical IC50, indicating that high target occupancy is required for cellular efficacy. In comparison, another LSD1 inhibitor, GSK2879552, has demonstrated more potent anti-proliferative activity in some cancer cell lines, with IC50 values often in the nanomolar range [2]. However, the efficacy of CBB1003 in HCT116 is directly linked to its ability to downregulate LGR5, a mechanism that may be more critical in specific subsets of colorectal cancer, such as those with high LGR5 expression. This suggests that while CBB1003 is less potent overall, it may have a more targeted effect in LGR5-dependent tumors, a hypothesis supported by the observed correlation between LSD1 and LGR5 expression in human colorectal tumor tissues [1].

Colorectal Cancer HCT116 Anti-Proliferative IC50 LSD1

Optimal Research Applications for CBB1003 Based on Validated Evidence


Investigating LSD1's Role in Pluripotent Cancer Stem Cell Maintenance

CBB1003 is an ideal chemical probe for studies aiming to dissect the function of LSD1 in maintaining the pluripotent state of cancer stem cells. Its selective inhibition of pluripotent teratocarcinoma and embryonic carcinoma cells, while sparing non-pluripotent cells, allows researchers to study the on-target effects of LSD1 inhibition specifically within the stem cell compartment without confounding effects on differentiated tumor bulk [1]. This application is supported by direct evidence showing that CBB1003 treatment leads to the derepression of pluripotency-associated genes like CHRM4 and SCN3A and induces differentiation in F9 cells.

Validating the LSD1-LGR5-Wnt/β-Catenin Signaling Axis in Colorectal Cancer

For research focused on colorectal cancer, CBB1003 serves as a critical tool to validate the connection between LSD1 enzymatic activity, LGR5 expression, and Wnt/β-catenin pathway activation. The compound has been shown to decrease LGR5 protein levels and inactivate β-catenin/TCF signaling in HCT116 cells [2]. Overexpression of LGR5 rescues cells from CBB1003-induced death, establishing a functional link. Therefore, CBB1003 is best suited for experiments designed to confirm the role of this specific signaling axis in CRC cell growth, migration, or tumorigenicity.

Epigenetic Differentiation Studies in Pluripotent Cell Models

CBB1003 is a valuable reagent for inducing differentiation in pluripotent cell models, such as F9 teratocarcinoma cells. Treatment with CBB1003 leads to increased global H3K4 methylation and the transcriptional activation of genes associated with differentiation, providing a chemical alternative to genetic knockdown of LSD1 [1]. This makes it particularly useful for studies investigating the epigenetic barriers to differentiation and the role of histone methylation dynamics in cell fate decisions, especially when compared to the effects of more potent, irreversible LSD1 inhibitors that may induce a different or more robust differentiation response.

Comparative Studies of LSD1 Inhibitor Scaffolds and Binding Modes

Given its distinct piperazine-based chemical structure compared to the tranylcypromine core of many clinical candidates, CBB1003 is an excellent comparator compound for studies investigating the relationship between LSD1 inhibitor chemotype, binding mode, and cellular phenotype [1]. Researchers can use CBB1003 alongside TCP-based inhibitors (e.g., ORY-1001, GSK2879552) in the same cellular assays to determine if observed biological effects are specific to a particular inhibitor class or are general consequences of LSD1 inhibition. This comparative approach can help deconvolute on-target versus off-target effects and inform the selection of the most appropriate chemical probe for a given biological question.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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